molecular formula C10H19F3N2O2 B15254461 tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate

tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate

Cat. No.: B15254461
M. Wt: 256.27 g/mol
InChI Key: DGXQGIRLKBTEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate is a chemical compound with the molecular formula C10H19F3N2O2 and a molecular weight of 256.27 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-5,5,5-trifluoropentylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The mixture is cooled to an ice bath temperature, and a base such as sodium hydroxide is added to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in research settings where specific reactivity and stability are required .

Properties

Molecular Formula

C10H19F3N2O2

Molecular Weight

256.27 g/mol

IUPAC Name

tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate

InChI

InChI=1S/C10H19F3N2O2/c1-9(2,3)17-8(16)15-6-4-5-7(14)10(11,12)13/h7H,4-6,14H2,1-3H3,(H,15,16)

InChI Key

DGXQGIRLKBTEEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(F)(F)F)N

Origin of Product

United States

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